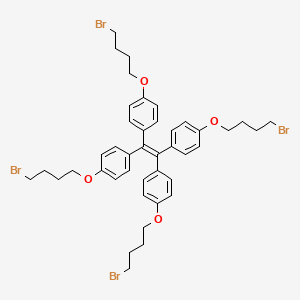

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Vue d'ensemble

Description

“1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene” is a chemical compound that has been used in various scientific research . It has been used as a tetradentate ligand to construct a two-dimensional coordination polymer . This compound has also been used in the development of a visual discrimination method for transgenic food .

Chemical Reactions Analysis

This compound has been used in the construction of a two-dimensional coordination polymer, indicating it can participate in coordination reactions . It has also been used in the development of a visual discrimination method for transgenic food, suggesting it can interact with DNA .Applications De Recherche Scientifique

Electrochemical Properties

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene and its derivatives have been explored for their electrochemical properties. Studies have investigated compounds like tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes and tetrakis(phenoxyphenyl)ethene, revealing insights into their oxidation processes and solvent-dependent comproportionation constants. These findings suggest potential applications in electrochemical systems and materials science (Schreivogel et al., 2006).

Electrochromic Polymer Synthesis

The compound has been utilized in the synthesis of electrochromic polymers. For example, Poly-1,1,2,2-tetrakis(4-9H-carbazol-9-yl)phenyl)ethene (P(TCP)) was synthesized through electrochemical oxidation, displaying color changes and spectroelectrochemical properties suitable for electrochromic device applications (Carbas et al., 2016).

Sensing Volatile Organic Compounds

Tetrakis(4-(4-bromobutoxy)phenyl)ethene-based ligands have been used to construct metal-organic frameworks with strong fluorescence, capable of gas adsorption and sensing volatile organic compounds. This indicates potential for use in sensing technologies and materials science (Liu et al., 2015).

Ligand System for Polymetallic Coordination Chemistry

This compound and its derivatives serve as unique, conformationally constrained tetradentate ligand systems, promoting multiple metal bridging in polymetallic coordination chemistry. This application is significant in the development of new materials and catalytic systems (Verkerk et al., 2002).

Synergistic Valence Tautomerism and Fluorescence

In coordination polymers, tetrakis(4-(4-bromobutoxy)phenyl)ethene derivatives have been shown to exhibit synergistic effects between valence tautomerism and fluorescence. This property is crucial for the development of advanced materials with unique optical and electronic properties (Liu et al., 2022).

Single-Molecule Conductance

Research on single-molecule conductance using derivatives of this compound has provided insights into the electronic transmission properties at the molecular level, which is fundamental for nanotechnology and molecular electronics (Rivero et al., 2020).

Spin-Crossover Coordination Polymer

The compound's derivatives have been used in the construction of spin-crossover coordination polymers, showing guest-molecule-dependent behaviors. This application is significant for the development of smart materials and sensors (Xue et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is the semiquinone moieties within a two-dimensional coordination polymer . The compound acts as a tetradentate ligand, which means it can bind to four different sites on the target molecule .

Mode of Action

The compound interacts with its targets through a process known as valence tautomerism , which involves the transfer of a proton and a pair of electrons between two structural forms of a molecule . This interaction results in the generation of luminescence , a form of light emission .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to asynergistic effect involving energy transfer from the compound to the semiquinone moieties . This energy transfer could potentially affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling or metabolic processes.

Result of Action

The primary result of the compound’s action is the generation of luminescence . This luminescence is due to the energy transfer from the compound to the semiquinone moieties within the coordination polymer

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s luminescence can be turned on within rigid porous metal-organic frameworks (MOFs), suggesting that the physical structure of the environment can impact the compound’s action . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAGSEAPIRCOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48Br4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)

![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)